[1-(5-Methylfuran-2-YL)ethyl](pentyl)amine
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Overview
Description
1-(5-Methylfuran-2-YL)ethylamine is an organic compound with the molecular formula C12H21NO It features a furan ring substituted with a methyl group at the 5-position and an ethylamine group at the 1-position, further extended by a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylfuran-2-YL)ethylamine typically involves the reaction of 5-methylfurfural with ethylamine under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by reductive amination to introduce the pentylamine group. The reaction conditions often require a catalyst, such as palladium on carbon, and hydrogen gas to facilitate the reduction step .
Industrial Production Methods
Industrial production of 1-(5-Methylfuran-2-YL)ethylamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylfuran-2-YL)ethylamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amides and substituted amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(5-Methylfuran-2-YL)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Medicine
In medicine, 1-(5-Methylfuran-2-YL)ethylamine is investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, especially in the treatment of neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 1-(5-Methylfuran-2-YL)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylfuran-2-yl)ethanone: Similar structure but lacks the pentylamine group.
5-Methylfurfural: Precursor in the synthesis of 1-(5-Methylfuran-2-YL)ethylamine.
Tetrahydrofuran derivatives: Reduced forms of the furan ring.
Uniqueness
1-(5-Methylfuran-2-YL)ethylamine is unique due to its combination of a furan ring, ethylamine group, and pentyl chain.
Properties
Molecular Formula |
C12H21NO |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]pentan-1-amine |
InChI |
InChI=1S/C12H21NO/c1-4-5-6-9-13-11(3)12-8-7-10(2)14-12/h7-8,11,13H,4-6,9H2,1-3H3 |
InChI Key |
OSHMZFFPAGHNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)C1=CC=C(O1)C |
Origin of Product |
United States |
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